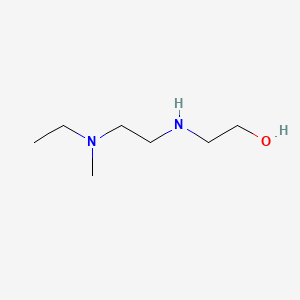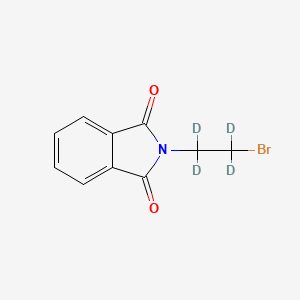
N-(2-Bromoethyl-d4)phthalimide
Vue d'ensemble
Description
“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular formula of “N-(2-Bromoethyl-d4)phthalimide” is C10H4D4BrNO2 . The molecular weight is 258.1 .Chemical Reactions Analysis
“N-(2-Bromoethyl-d4)phthalimide” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Applications De Recherche Scientifique
Charge Delocalization Studies
The compound is used in theoretical studies to analyze charge delocalization patterns within molecules. By employing natural bond orbital (NBO) analyses and simulated UV-visible spectra, researchers can predict electron population in core, valance, and Rydberg sub-shells, which is valuable for drug design and understanding molecular stability .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, N-(2-Bromoethyl)phthalimide reacts with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . This reaction is significant for constructing complex molecular structures in pharmaceuticals and other organic compounds .
Solvent Effect Studies
The compound’s behavior in different solvent mediums, such as water, ethanol, and methanol, is examined using the polarizable continuum model (PCM). These studies are essential for predicting the energetic behavior of the compound in various environments, which is crucial for drug formulation and chemical reactions .
Isotope Tracing in Drug Development
The deuterium-labeled version, N-(2-Bromoethyl)phthalimide-d4 , is used for isotope tracing in the drug development process. Stable heavy isotopes like deuterium are incorporated into drug molecules to track and quantify them during pharmacokinetic studies .
Molecular Orbital Simulations
Researchers use this compound to perform complete molecular orbital simulations. Theoretical UV-visible spectra derived from these simulations provide a deeper understanding of the charge delocalization pattern and molecular stability, which is beneficial for the development of new materials and drugs .
Cross-Linking Reagent
In polymer science, N-(2-Bromoethyl)phthalimide serves as a cross-linking reagent. It is used to modify polymers’ properties by creating covalent bonds between polymer chains, thus altering their mechanical and thermal properties .
Analytical Chemistry Applications
The compound is also used in analytical chemistry to develop new analytical methods. Its unique properties enable the creation of sensitive and selective detection systems for various analytes, improving the accuracy and efficiency of chemical analysis .
Mécanisme D'action
Target of Action
This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with
Propriétés
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl-d4)phthalimide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


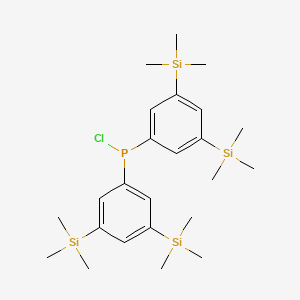

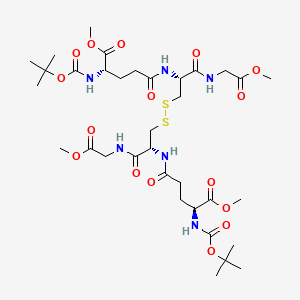
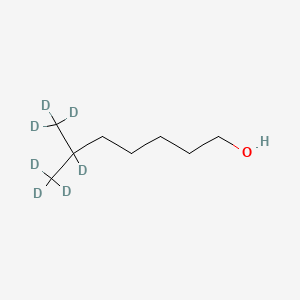
![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)
